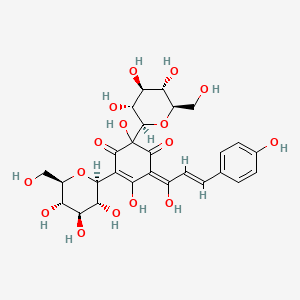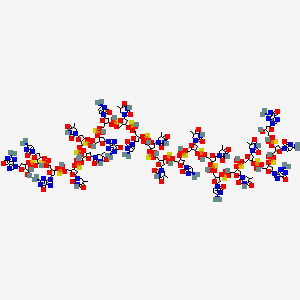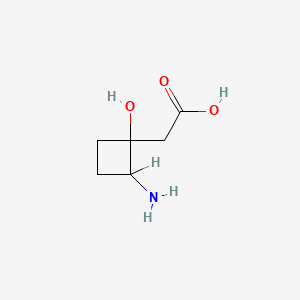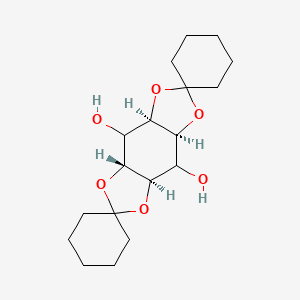
D-Mannose-UL-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-UL-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Production and Physiological Benefits
Recent studies emphasize the significance of D-Mannose in the biological and physiological context. It is known for its sweetness, low-calorie profile, and non-toxic nature, making it widely used in food, medicine, cosmetic, and food-additive industries. Additionally, D-Mannose exhibits various physiological benefits, including support for the immune system, potential benefits for diabetes mellitus, intestinal diseases, and urinary tract infections. It serves as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol. The demand for D-Mannose has led to research on its biological production to meet industrial requirements, highlighting the limitations of chemical synthesis and plant extraction methods (Hao Wu, Wenli Zhang, W. Mu, 2019).
Immunoregulatory Functions
D-Mannose's role in immunology has been a subject of interest. A study demonstrated that supraphysiological levels of D-Mannose, achievable through dietary supplementation, suppressed immunopathology in mouse models of autoimmune diabetes and airway inflammation. It increased the proportion of regulatory T cells, stimulating Treg cell differentiation in human and mouse cells by promoting TGF-β activation. This activation was mediated by upregulation of integrin αvβ8 and reactive oxygen species generated by increased fatty acid oxidation, suggesting a previously unrecognized immunoregulatory function of D-Mannose with potential clinical applications for immunopathology (Dunfang Zhang, C. Chia, X. Jiao, et al., 2017).
作用機序
Target of Action
D-Mannose-UL-13C6, a labeled form of D-Mannose, primarily targets uropathogenic Escherichia coli . These bacteria invade urothelial cells and form quiescent bacterial reservoirs, leading to urinary tract infections (UTIs) .
Mode of Action
This compound interacts with its targets by inhibiting bacterial adhesion to the urothelium . This anti-adhesive effect prevents the bacteria from invading urothelial cells, thereby managing UTIs .
Biochemical Pathways
This compound plays an important role in human metabolism, particularly in the glycosylation of specific proteins . Glycosylation is a critical biochemical pathway that involves the addition of a carbohydrate to a protein. This process affects protein function, including protein folding, distribution, stability, and activity .
Result of Action
The primary result of this compound’s action is the prevention of UTIs . By inhibiting bacterial adhesion to the urothelium, it prevents the formation of bacterial reservoirs that lead to UTIs . This can help manage recurrent UTIs, particularly in adult women who are most commonly affected .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of D-Mannose-UL-13C6 can be achieved through a multi-step process involving the conversion of glucose to D-Mannose followed by isotopic labeling with 13C6. The key steps involve protection of the hydroxyl groups, oxidation of the primary alcohol, isomerization of the resulting aldehyde, and reduction to form the desired labeled sugar.", "Starting Materials": [ "Glucose", "Methanol", "Acetic anhydride", "Sodium borohydride", "Sodium periodate", "Sodium sulfate", "Potassium carbonate", "Sulfuric acid" ], "Reaction": [ "Protection of the hydroxyl groups using acetic anhydride and sulfuric acid to form the diacetate derivative of glucose.", "Oxidation of the primary alcohol using sodium periodate to form the aldehyde derivative.", "Isomerization of the resulting aldehyde using methanol and sulfuric acid to form D-Mannose.", "Reduction of the aldehyde using sodium borohydride to form D-Mannitol.", "Isotopic labeling of D-Mannitol with 13C6 using potassium carbonate and 13C-labeled methanol to form D-Mannose-UL-13C6." ] } | |
CAS番号 |
287100-74-7 |
分子式 |
¹³C₆H₁₂O₆ |
分子量 |
186.11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

